3-Cyclopentylazetidine
Overview
Description
3-Cyclopentylazetidine is a chemical compound with the molecular formula C8H15N . It is used for research purposes .
Synthesis Analysis
Azetidine synthesis is enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization . This atom economic synthesis is characterized by double C-H activation .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Scientific Research Applications
Recent advances in the chemistry and reactivity of azetidines have been reported, including:
- Invention of new [2+2] cycloaddition reactions for azetidine synthesis .
- Applications of metalated azetidines .
- Practical C(sp3)–H functionalization .
- Facile opening with carbon nucleophiles .
- Application of azetidines in polymer synthesis .
These applications span across various scientific fields, including organic synthesis, medicinal chemistry, and polymer science . However, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained for each application are not detailed in the available sources.
Invention of new [2+2] cycloaddition reactions for azetidine synthesis This method involves the reaction of two unsaturated molecules to form a cyclic product. It’s a useful tool in organic synthesis for constructing cyclic structures.
Applications of metalated azetidines
Metalated azetidines are azetidines that have been treated with a metal, usually a transition metal. These compounds can be used in various chemical reactions, including cross-coupling reactions, which are important in the synthesis of complex organic molecules.
Practical C(sp3)–H functionalization
This is a type of chemical reaction where a carbon-hydrogen bond is broken and replaced with a carbon-X bond (where X is usually a more reactive atom like oxygen, nitrogen, or a halogen). This reaction is useful in the synthesis of complex organic molecules.
Facile opening with carbon nucleophiles
This refers to reactions where a carbon nucleophile attacks an azetidine, causing the ring to open. This can be used to create a variety of different organic compounds.
Application of azetidines in polymer synthesis
Azetidines can be used as building blocks in the synthesis of polymers. The unique properties of azetidines can impart special characteristics to the resulting polymers.
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .
properties
IUPAC Name |
3-cyclopentylazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-7(3-1)8-5-9-6-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURYAPPGLZZDDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentylazetidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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